molecular formula C15H18ClF3N2O5 B11475562 ethyl 2-[(5-chloro-2-methoxyphenyl)amino]-N-(ethoxycarbonyl)-3,3,3-trifluoroalaninate

ethyl 2-[(5-chloro-2-methoxyphenyl)amino]-N-(ethoxycarbonyl)-3,3,3-trifluoroalaninate

Cat. No.: B11475562
M. Wt: 398.76 g/mol
InChI Key: SPGAXRSETXQNCD-UHFFFAOYSA-N
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Description

ETHYL 2-[(5-CHLORO-2-METHOXYPHENYL)AMINO]-2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE: is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a trifluoropropanoate group, a chlorinated methoxyphenyl group, and an ethoxycarbonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-[(5-CHLORO-2-METHOXYPHENYL)AMINO]-2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration and Reduction: The initial step involves the nitration of a suitable aromatic compound, followed by reduction to introduce the amino group.

    Methoxylation: The methoxy group is introduced using methoxylation reactions, often involving methanol and a suitable catalyst.

    Formation of Trifluoropropanoate: The trifluoropropanoate group is introduced through esterification reactions using trifluoroacetic acid and ethanol.

    Coupling Reactions: The final step involves coupling the various intermediates to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro group (if present in intermediates) to form amino derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

    Esterification and Hydrolysis: The ester groups in the compound can participate in esterification and hydrolysis reactions, forming corresponding acids and alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are frequently used.

    Substitution: Reagents like chlorine (Cl₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄) are used for substitution reactions.

    Esterification: Catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are used in esterification reactions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

    Esterification: Formation of esters and corresponding acids.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the development of new synthetic methodologies and reaction mechanisms.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
  • Used in the synthesis of bioactive compounds for drug discovery and development.

Medicine:

  • Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
  • Studied for its pharmacokinetic and pharmacodynamic properties in preclinical models.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Applied in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ETHYL 2-[(5-CHLORO-2-METHOXYPHENYL)AMINO]-2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes. The trifluoropropanoate group can enhance the compound’s binding affinity to target proteins, while the chlorinated methoxyphenyl group may contribute to its selectivity and potency.

Comparison with Similar Compounds

Uniqueness:

  • The presence of the trifluoropropanoate group distinguishes ETHYL 2-[(5-CHLORO-2-METHOXYPHENYL)AMINO]-2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE from other similar compounds, providing unique chemical reactivity and potential applications.
  • The combination of functional groups in this compound offers a versatile platform for chemical modifications and the development of new derivatives with enhanced properties.

Properties

Molecular Formula

C15H18ClF3N2O5

Molecular Weight

398.76 g/mol

IUPAC Name

ethyl 2-(5-chloro-2-methoxyanilino)-2-(ethoxycarbonylamino)-3,3,3-trifluoropropanoate

InChI

InChI=1S/C15H18ClF3N2O5/c1-4-25-12(22)14(15(17,18)19,21-13(23)26-5-2)20-10-8-9(16)6-7-11(10)24-3/h6-8,20H,4-5H2,1-3H3,(H,21,23)

InChI Key

SPGAXRSETXQNCD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=C(C=CC(=C1)Cl)OC)NC(=O)OCC

Origin of Product

United States

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